2,3-Dimethyl-5-pent-1-enylpyrazine
Description
2,3-Dimethyl-5-pent-1-enylpyrazine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound features methyl groups at positions 2 and 3 and a pent-1-enyl substituent at position 5. Pyrazines are widely studied for their roles in flavor chemistry, pharmaceuticals, and agrochemicals due to their structural versatility and biological activity . The pent-1-enyl group introduces an unsaturated aliphatic chain, which may enhance reactivity or olfactory properties compared to fully saturated substituents.
Properties
CAS No. |
143901-63-7 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2,3-dimethyl-5-pent-1-enylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
HKLMFPKJBJKHMT-UHFFFAOYSA-N |
SMILES |
CCCC=CC1=CN=C(C(=N1)C)C |
Canonical SMILES |
CCCC=CC1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3-Dimethyl-5-pent-1-enylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrazine with pent-1-en-1-yl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
2,3-Dimethyl-5-pent-1-enylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentenyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dimethyl-5-pent-1-enylpyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: The compound is used in the flavor and fragrance industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-pent-1-enylpyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations:
Methoxy groups (e.g., in 2-methoxy-3-(1-methylpropyl)pyrazine ) contribute to distinct sensory profiles, often associated with green or herbal notes, whereas methyl groups favor nutty or roasted flavors .
Molecular Weight and Solubility :
- Larger substituents (e.g., pent-1-enyl) increase molecular weight and hydrophobicity, which may reduce water solubility compared to smaller analogs like 2,3,5-trimethylpyrazine .
Synthetic Pathways :
- Pyrazines with alkyl side chains (e.g., isopropyl or pent-1-enyl) are typically synthesized via alkylation reactions using halogenated precursors and catalysts like palladium (Pd(dba)₂) or copper . For example, describes the use of hexamethylditin and Pd(dba)₂ for stannyl group introduction in pyrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
